[4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
Overview
Description
[4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring fused with a phenyl group, which is further modified by a nitrobenzoyl hydrazone moiety. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxylate precursor. This is followed by the introduction of the phenyl group and the subsequent formation of the hydrazone linkage with 4-nitrobenzoyl chloride. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives under specific conditions. Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives. Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and dyes. Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its analogs are investigated for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators. Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrobenzoyl hydrazone moiety can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Dichloroaniline: Known for its use in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener with a different structural framework but similar functional group interactions.
Uniqueness: The unique combination of a naphthalene ring, phenyl group, and nitrobenzoyl hydrazone moiety sets [4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate apart from other compounds
Properties
IUPAC Name |
[4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c29-24(19-10-12-20(13-11-19)28(31)32)27-26-16-17-8-14-21(15-9-17)33-25(30)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H,(H,27,29)/b26-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSKXBQPJXMMJN-QQXSKIMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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